

# The Pharmacokinetics of Cariprazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carprazidil*  
Cat. No.: *B1221686*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cariprazine, an atypical antipsychotic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical and clinical study data. This document details the absorption, distribution, metabolism, and excretion of Cariprazine and its major active metabolites, along with the experimental methodologies employed in these characterizations.

## Introduction

Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist.<sup>[1][2][3]</sup> It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2B receptors.<sup>[4][5]</sup> The drug is extensively metabolized into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites are pharmacologically equipotent to the parent drug and contribute significantly to its overall therapeutic effect.

## Summary of Pharmacokinetic Parameters

The pharmacokinetic properties of Cariprazine and its active metabolites have been characterized in both human and animal studies. A summary of key quantitative data is presented in the tables below.

**Table 1: Human Pharmacokinetic Parameters of Cariprazine and its Metabolites**

| Parameter                                | Cariprazine       | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) | Total Active Moieties |
|------------------------------------------|-------------------|------------------------------|---------------------------------|-----------------------|
| Time to Steady State                     | 1-2 weeks         | 1-2 weeks                    | 4 weeks                         | 3 weeks               |
| Terminal Half-life (t <sub>1/2</sub> )   | 31.6 - 68.4 hours | 29.7 - 37.5 hours            | 314 - 446 hours                 | ~1 week (effective)   |
| Time to Peak                             |                   |                              |                                 |                       |
| Plasma Concentration (T <sub>max</sub> ) | ~3-6 hours        | 6.5 hours                    | 18.1 hours                      | Not Reported          |
| Plasma Protein Binding                   | 91-97%            | 91-97%                       | 91-97%                          | Not Reported          |

**Table 2: Preclinical (Rat) Pharmacokinetic Parameters of Cariprazine and DDCAR**

| Parameter                | Cariprazine (1 mg/kg p.o.) | Didesmethyl-cariprazine (DDCAR) (0.9 mg/kg p.o.) |
|--------------------------|----------------------------|--------------------------------------------------|
| C <sub>max</sub> (ng/mL) | Data not available         | Data not available                               |
| T <sub>max</sub> (h)     | Data not available         | Data not available                               |
| AUC (ng·h/mL)            | Data not available         | Data not available                               |
| t <sub>1/2</sub> (h)     | Data not available         | Data not available                               |

## Experimental Protocols

The pharmacokinetic characterization of Cariprazine and its metabolites involved a range of in vitro and in vivo studies. The methodologies for key experiments are detailed below.

## Animal Pharmacokinetic Studies

- Objective: To determine the pharmacokinetic profile of Cariprazine and its metabolites in animal models.
- Subjects: Male Hannover Wistar rats and male NMRI mice.
- Administration:
  - Oral (p.o.): Cariprazine was administered at a dose of 1 mg/kg. Formulations included 0.1% acetic acid in deionized water and 5% Tween 80 in deionized water.
  - Intravenous (i.v.): Cariprazine was administered at a dose of 1 mg/kg. The formulation was 0.1% acetic acid/5.5% glucose in deionized water.
  - DDCAR Administration: Didesmethyl-cariprazine (DDCAR) was administered orally at 0.9 mg/kg (equimolar to cariprazine) in 5% Tween 80/d.w. and intravenously at 1 mg/kg in 1% lactic acid/0.9% NaCl.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma concentrations of Cariprazine and its metabolites were determined using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data using a model-independent approach with Kinetica software.

## Human Pharmacokinetic Studies

- Objective: To evaluate the concentration-time profiles and key pharmacokinetic parameters of Cariprazine and its major active metabolites in humans.
- Study Design: Population pharmacokinetic analysis was performed using data from three phase 1 and ten phase 2/3 studies in adult patients with schizophrenia or bipolar mania.
- Dosing: Cariprazine was administered orally once daily at doses ranging from 0.5 to 21 mg/day.

- Sample Collection: Blood samples were collected to measure plasma levels of Cariprazine, DCAR, and DDCAR. Sampling schemes included both full profiles and sparse sampling.
- Modeling: Nonlinear mixed-effects pharmacokinetic modeling was performed using the NONMEM software package.
  - Cariprazine pharmacokinetics were described by a three-compartment model with zero-order input to a depot compartment, followed by first-order absorption and elimination.
  - DCAR and DDCAR pharmacokinetics were described by two-compartment models with linear elimination.

## Pharmacokinetic Profile

### Absorption

Following oral administration, Cariprazine is slowly absorbed, with peak plasma concentrations occurring approximately 3 to 6 hours after a single dose. The administration of a single 1.5 mg dose with a high-fat meal did not significantly affect the Cmax and AUC of Cariprazine or its desmethyl metabolite (DCAR).

### Distribution

Cariprazine and its major active metabolites are highly bound to plasma proteins, with a binding rate of 91% to 97%. In rats, following acute administration, DDCAR was detected in the brain, but at much lower levels than the parent compound.

### Metabolism

Cariprazine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and to a lesser extent by CYP2D6. The metabolism involves demethylation to form two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). DCAR is further metabolized to DDCAR by the same enzymes. DDCAR is then metabolized by CYP3A4 to a hydroxylated metabolite.

### Excretion

The elimination of Cariprazine is slow. Approximately 21% of a daily dose was recovered in the urine, with about 1.2% being excreted as the unchanged parent drug.

## Visualizations

### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Cariprazine and its metabolites' activity at dopamine and serotonin receptors.

## Experimental Workflow

## General Pharmacokinetic Study Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for conducting pharmacokinetic studies.

## Metabolic Pathway

[Click to download full resolution via product page](#)

Caption: The metabolic conversion of Cariprazine to its major metabolites.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]

- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [The Pharmacokinetics of Cariprazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221686#understanding-the-pharmacokinetics-of-carprazidil]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)